2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole
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Overview
Description
2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a tetrahydro structure, a piperazine ring, and a pyrimidine ring substituted with a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid.
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions involving appropriate halogenated precursors.
Benzothiazole Ring Formation: The benzothiazole ring is synthesized through cyclization reactions involving thiourea and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor antagonist, or modulator of signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine and pyrrolidine moieties.
1-(2-Pyrimidyl)piperazine: Contains the piperazine and pyrimidine rings.
3-(Piperazin-1-yl)-1,2-benzothiazole: Features the benzothiazole and piperazine rings.
Uniqueness
2-{4-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H26N6S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-4,5,6,7-tetrahydro-1,3-benzothiazole |
InChI |
InChI=1S/C19H26N6S/c1-2-6-16-15(5-1)22-19(26-16)25-11-9-24(10-12-25)18-13-17(20-14-21-18)23-7-3-4-8-23/h13-14H,1-12H2 |
InChI Key |
RYQOMLJLUGKQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)N3CCN(CC3)C4=NC=NC(=C4)N5CCCC5 |
Origin of Product |
United States |
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